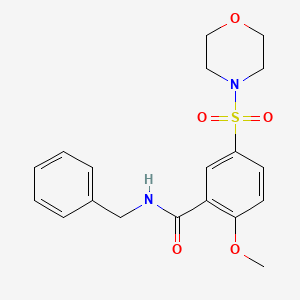
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as CFMS, is a chemical compound that has been extensively studied for its potential use in scientific research. CFMS is a sulfonamide derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
作用机制
The exact mechanism of action of CFMS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. CFMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects
CFMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFMS has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CFMS has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
CFMS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound for use in research. However, there are also some limitations to its use. CFMS has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on CFMS. One area of research is the development of more potent and selective inhibitors of COX-2 and 5-LOX. Another area of research is the development of new therapeutic applications for CFMS, such as its potential use in the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of CFMS and its potential applications in various disease states.
Conclusion
In conclusion, CFMS is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. It has anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential treatment for various diseases. CFMS can be synthesized through a multi-step process and has several advantages for use in lab experiments. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
合成方法
CFMS can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using various methods, including recrystallization and column chromatography. The final product is a white crystalline solid with a melting point of 169-171°C.
科学研究应用
CFMS has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. CFMS has also been shown to have anti-tumor properties, making it a potential treatment for various types of cancers. In addition, CFMS has been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-10-4-5-12(16)11(15)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKXUWNUYZHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

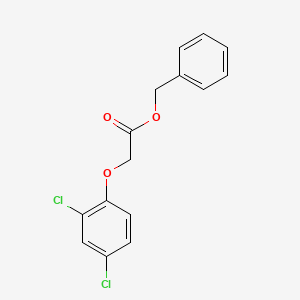
![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
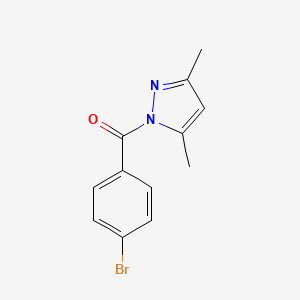
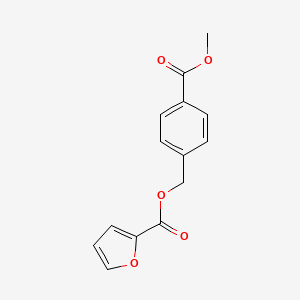
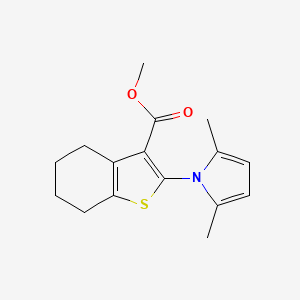
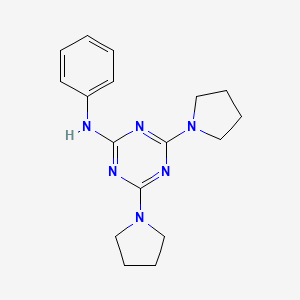
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
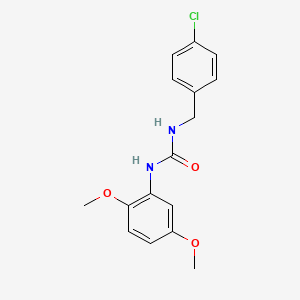
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

